- Epimerization of cyclic alanyl-alanine in basic solutionsOriental Journal of Chemistry, 2014, 30(1), 23-30,
Cas no 1948-31-8 (L-Alanyl-L-alanine)
L-Alanyl-L-alanine structure
L-Alanyl-L-alanine
1948-31-8
C6H12N2O3
160.17108
MFCD00008075
93361
L-Alanyl-L-alanine Properties
Names and Identifiers
-
- L-Alanyl-L-alanine
- H-ALA-ALA-OH
- ALA-ALA
- Alanine, N-L-alanyl-, L-
- alpha-Alanylalanine
- Dialanine
- L-Alanine, N-L-alanyl-
- L-ALANYL-L-ALANINE extrapure
- N-L-alanyl-L-alanine
- (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
- H-β-Ala-β-Ala-OH
- (S)-2-((S)-2-Aminopropanamido)propanoic acid
- Alanyl-alanine
- H-L-Ala-L-Ala-OH
- L-Ala-L-Ala
- L-alanyl-alanine
- Di-L-alanine
- Alanine dipeptide
- WO2011146121 PAGE: 113 claimed sequence
- 124: PN: WO2006024694 SEQID: 124 claimed protein
- 14: PN: WO2011133608 TABLE: 38 claimed protein
- L-Alanyl-L-alanine,99%
- +Expand
-
- MFCD00008075
- DEFJQIDDEAULHB-IMJSIDKUSA-N
- InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1
- C[C@H](N)C(N[C@H](C(O)=O)C)=O
Computed Properties
- 160.08500
- 3
- 5
- 4
- 11
- 169
- 0
- 2
- 0
- 0
- 0
- 1
- -3.3
- 2
- 0
Experimental Properties
- 0.01410
- 92.42000
- 1.4500 (estimate)
- 286.06°C (rough estimate)
- 280-285 °C (lit.)
- H2O: 0.1 g/mL, clear
- solid
- Stable. Incompatible with strong oxidizing agents.
- Water soluble
- 1.208
L-Alanyl-L-alanine Security Information
- 3
- S24/25
- NONH for all modes of transport
L-Alanyl-L-alanine Customs Data
- 2924199090
-
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
L-Alanyl-L-alanine Price
L-Alanyl-L-alanine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 60 s, < 1.0E-4 Pa, 290 K
Reference
- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space ObjectsOrigins of Life and Evolution of Biospheres, 2011, 41(4), 385-395,
Synthetic Circuit 3
L-Alanyl-L-alanine Raw materials
L-Alanyl-L-alanine Preparation Products
L-Alanyl-L-alanine Suppliers
Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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ZHANG HUAN
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CHENG DOU CHUANG KE CHENG Biotechnology Co., Ltd.
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(CAS:1948-31-8)
FENG LI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:1948-31-8)
A LA DING
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Shanghai Acmec Biochemical Co.,Ltd
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JI ZHI SHI JI
18117592386
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1948-31-8)
TANG SI LEI
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L-Alanyl-L-alanine Related Literature
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1. Sequential polypeptides. Part V. The use of monoesters of catechol in the synthesis of sequential polypeptides with amino- or carboxy-side-chainsR. D. Cowell,J. H. Jones J. Chem. Soc. Perkin Trans. 1 1972 2236
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Brian Green,Lorrin R. Garson J. Chem. Soc. C 1969 401
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I. León,E. R. Alonso,S. Mata,J. L. Alonso Phys. Chem. Chem. Phys. 2020 22 13867
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4. Total synthesis and enzyme-substrate interaction of D-, DL-, and L-phosphinotricine, ‘bialaphos’(SF-1293) and its cyclic analoguesIvan A. Natchev J. Chem. Soc. Perkin Trans. 1 1989 125
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Hoang Tam Do,Yeong Zen Chua,Jonas Habicht,Marcel Klinksiek,Moritz Hallermann,Dzmitry Zaitsau,Christoph Schick,Christoph Held RSC Adv. 2019 9 32722
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6. Biosynthesis of natural products with a P–C bond. Part 6. Preparation of deuterium- and carbon-13-labelled L-alanyl- and L-alanyl-L-alanyl-(2-aminoethyl)phosphonic acids and their use in biosynthetic studies of fosfomycin in streptomyces fradiaeFriedrich Hammerschmidt,Hanspeter K?hlig,Norbert Müller J. Chem. Soc. Perkin Trans. 1 1991 365
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Raniero Rocchi,Fernando Marchiori,Angelo Scatturin,Ernesto Scoffone J. Chem. Soc. C 1967 86
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8. Synthesis of peptides analogous to the N-terminal eicosapeptide of ribonuclease A. Part IV. Synthesis of the enzymatically active Orn10 and Orn10, Glu11-eicosapeptidesErnesto Scoffone,Raniero Rocchi,Fernando Marchiori,Armando Marzotto,Angelo Scatturin,Antonmario Tamburro,Giorgio Vidali J. Chem. Soc. C 1967 606
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Fernando Marchiori,Raniero Rocchi,Luigi Moroder,Giorgio Vidali,Ernesto Scoffone J. Chem. Soc. C 1967 89
-
Roland Schnitter,Daniel Gallego,Berthold Kersting Dalton Trans. 2014 43 13637
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1948-31-8)L-Alanyl-L-alanine
99%/99%
25g/100g
162.0/647.0